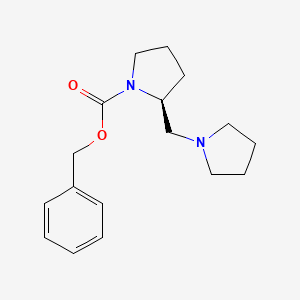
(S)-Benzyl 2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Benzyl 2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C17H24N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxylate typically involves the reaction of (S)-1-[(pyrrolidin-2-yl)methyl]pyrrolidine with benzyl chloroformate in the presence of a base such as potassium carbonate in anhydrous acetonitrile at low temperatures . The reaction proceeds under inert atmosphere conditions to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining the appropriate temperature, solvent, and inert atmosphere conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(S)-Benzyl 2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of pyrrolidine derivatives with biological targets.
Industry: It can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Benzyl 2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring is known to interact with various biological receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A similar compound with a lactam structure, used in various pharmaceutical applications.
Pyrrolidine-2,5-dione: Another derivative with potential biological activity.
Prolinol: A hydroxylated derivative of pyrrolidine, used in organic synthesis and medicinal chemistry.
Uniqueness
(S)-Benzyl 2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group and pyrrolidine backbone make it a versatile intermediate for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C17H24N2O2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
benzyl (2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O2/c20-17(21-14-15-7-2-1-3-8-15)19-12-6-9-16(19)13-18-10-4-5-11-18/h1-3,7-8,16H,4-6,9-14H2/t16-/m0/s1 |
InChI Key |
JXLXDVBJLMHKSG-INIZCTEOSA-N |
Isomeric SMILES |
C1CCN(C1)C[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CCN(C1)CC2CCCN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Ethyl{(4S)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12884439.png)

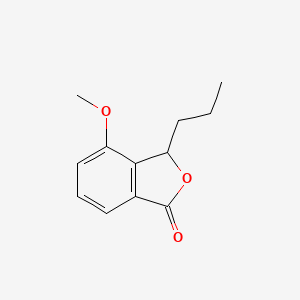
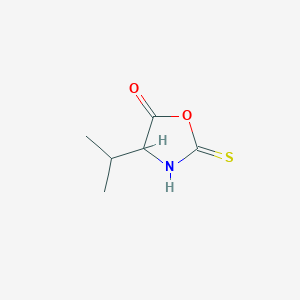
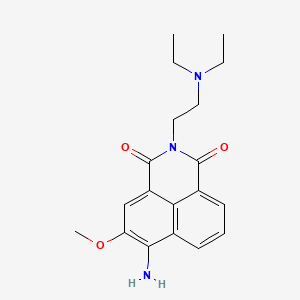
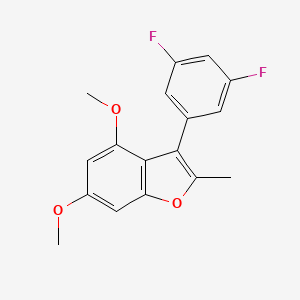
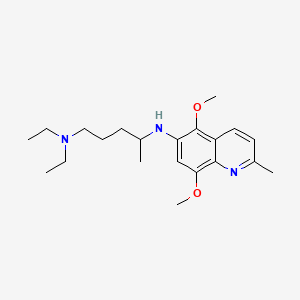
![3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one](/img/structure/B12884484.png)
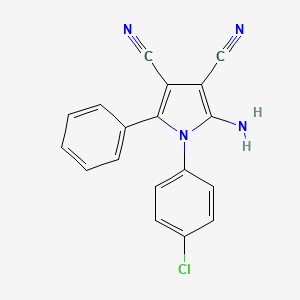
![2-(Difluoromethoxy)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12884506.png)
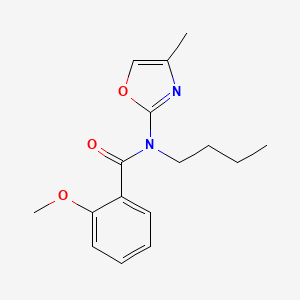
![6-Methyl-7-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12884523.png)
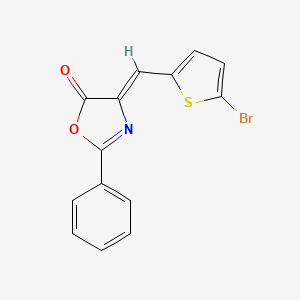
![[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate;N,N-diethylethanamine](/img/structure/B12884528.png)
